N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide
Description
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide is a piperidine-derived compound featuring a 2-chloroacetyl group at the 1-position and an acetamide moiety attached via a methylene bridge at the 4-position of the piperidine ring. This structure combines reactive chloroacetyl and acetamide functional groups, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(14)12-7-9-2-4-13(5-3-9)10(15)6-11/h9H,2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOREBIUMVVIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Piperidine Derivatives
The most straightforward method involves reacting 1-(piperidin-4-ylmethyl)-N-methylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine (TEA) or sodium carbonate. This one-step process proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, displacing the chloride ion. Optimal conditions include anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions, yielding the target compound in 68–72% purity. A critical challenge lies in controlling exothermicity during reagent addition, which can lead to overacylation or polymerization.
Boc-Protected Intermediate Method
To enhance regioselectivity, a Boc-protected intermediate strategy is employed. Starting with 4-piperidone hydrochloride, the amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone, yielding N-Boc-4-piperidone with 93% efficiency. Subsequent reductive amination with sodium borohydride (NaBH₄) in ethanol generates N-Boc-1-(piperidin-4-ylmethyl)-N-methylamine. Deprotection using trifluoroacetic acid (TFA) liberates the free amine, which is then acylated with 2-chloroacetyl chloride. This method achieves 82% overall yield but requires additional purification steps to remove Boc-related byproducts.
Coupling Reactions with Preformed Acetamide Moieties
Alternative routes utilize preassembled acetamide fragments. For instance, 2-chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is synthesized via a coupling reaction between 2-chloroacetic acid and 1-methyl-piperidin-4-ylmethylamine using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. This method, conducted in tetrahydrofuran (THF) at room temperature, achieves 75% yield but necessitates rigorous exclusion of moisture to prevent hydrolysis.
Reaction Mechanisms and Kinetic Insights
Nucleophilic Acyl Substitution Dynamics
The acylation step follows second-order kinetics, with rate dependence on both amine and 2-chloroacetyl chloride concentrations. Infrared (IR) spectroscopy confirms the disappearance of the carbonyl chloride stretch (1805 cm⁻¹) and the emergence of amide I (1645 cm⁻¹) and II (1540 cm⁻¹) bands, verifying successful bond formation. Side reactions, such as the formation of N-chloroacetyl-piperidine byproducts, are mitigated by maintaining a stoichiometric excess of amine (1.2:1 molar ratio).
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Effects
Comparative studies highlight DMSO as the optimal solvent for acylation reactions, achieving 89% conversion at 100°C due to its high polarity and ability to stabilize transition states. In contrast, tetrahydrofuran (THF) and ethyl acetate yield ≤70% under identical conditions. Lower temperatures (0–25°C) favor crystalline product formation, reducing amorphous impurities by 40%.
Catalytic Enhancements
The addition of KI (0.005–0.5 equiv) accelerates reaction rates via a halogen-exchange mechanism, converting 2-chloroacetyl chloride to the more reactive 2-iodo derivative in situ. This modification increases yield to 91% while reducing reaction time from 8 to 3 hours.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR analysis of the final product exhibits characteristic signals:
Purity Assessment via Chromatography
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak at 8.2 minutes, corresponding to 98.5% purity. Residual solvents, quantified via gas chromatography (GC), remain below International Council for Harmonisation (ICH) limits (≤500 ppm).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Acylation | 68–72 | 85–90 | Simplicity, one-step synthesis | Exothermicity control required |
| Boc-Protected Route | 82 | 95–98 | High regioselectivity | Multi-step, costly reagents |
| Coupling Reaction | 75 | 88–92 | Moisture-tolerant intermediates | Requires anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Oxidation and reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and substituted amines.
Hydrolysis: Products include carboxylic acids and amines.
Oxidation and reduction: Products include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Structure and Characteristics
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide features a piperidine ring with a chloroacetyl group and an acetamide group. Its molecular formula is C_{11}H_{14}ClN_{2}O_{2}, with a molecular weight of approximately 232.71 g/mol. The chloroacetyl moiety enhances its reactivity, making it an excellent candidate for various chemical transformations.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in treating neurological disorders and cancer. Its ability to interact with biological targets makes it a valuable compound in drug design.
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it showed an IC50 value of 4.363 μM against HCT 116 (human colon cancer) cells, indicating promising anticancer activity compared to standard treatments like doxorubicin.
Neuropharmacological Potential
The compound's interaction with acetylcholinesterase suggests potential applications in neuropharmacology, particularly for conditions like Alzheimer's disease. Studies have shown significant inhibition of this enzyme, which could lead to novel therapeutic strategies.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its electrophilic nature allows it to participate in various reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Can be reduced to yield alcohols or amines.
- Substitution : The amino group can be replaced by other nucleophiles.
The compound's biological activities extend beyond anticancer effects. It has been studied for antimicrobial properties against various pathogens using methods such as agar disc-diffusion, where it outperformed several reference antibiotics.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share core piperidine-acetamide frameworks but differ in substituents, influencing their physicochemical and biological properties:
*Estimated based on molecular formula (C11H18ClN2O2).
†Predicted based on similar piperidine-acetamide analogs.
‡Calculated from formula (C20H22N2O).
Key Observations :
- Chloroacetyl vs.
- Aromatic vs.
Physicochemical Properties and Stability
- Solubility: The chloroacetyl group may reduce aqueous solubility compared to non-halogenated analogs (e.g., ’s hydroxyethyl derivative).
- pKa : Predicted pKa (~13.5) aligns with similar piperidine derivatives, suggesting moderate basicity and protonation under physiological conditions .
- Stability : The chloroacetyl group is prone to hydrolysis, necessitating careful storage conditions to prevent degradation .
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring substituted at the 1-position with a 2-chloroacetyl group. The presence of the chloroacetyl group enhances its electrophilic properties, allowing it to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
- Receptor Interaction : The piperidine ring may interact with various receptors, influencing biochemical pathways related to neurotransmission and enzyme activity.
- Electrophilic Reactivity : The chloroacetyl moiety is known for participating in nucleophilic substitution reactions, which can enhance its biological activity by forming more reactive derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its antimicrobial efficacy using the tube dilution technique, revealing that it has comparable effectiveness to standard antibiotics like ciprofloxacin and fluconazole against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The MTT assay was used to assess cytotoxicity against cancer cell lines. Notably, certain derivatives of similar compounds showed promising results:
- Compound 5 exhibited good anticancer activity but was less potent than standard chemotherapeutics like 5-fluorouracil.
Case Studies
- Molecular Docking Studies : Molecular docking simulations conducted using Schrodinger's software indicated that this compound interacts favorably with target proteins involved in cancer progression and microbial resistance mechanisms.
- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on synthesizing derivatives of this compound to improve its biological activity. Variations in substituents on the piperidine ring have been shown to influence both antimicrobial and anticancer efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide?
- Methodology : The synthesis typically involves reacting piperidine derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:
Acylation : Introduce the 2-chloro-acetyl group to the piperidine nitrogen via nucleophilic substitution.
Purification : Use column chromatography or recrystallization to isolate the product.
Characterization : Confirm structure via -NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm, chloro-acetyl CHCl at δ 4.0–4.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight .
- Critical Parameters : Solvent choice (e.g., dichloromethane), reaction temperature (0–25°C), and stoichiometric ratios to minimize byproducts.
Q. How is the structural integrity of this compound validated in research settings?
- Analytical Workflow :
- NMR Spectroscopy : - and -NMR to confirm proton environments and carbon backbone.
- Mass Spectrometry : ESI-MS or MALDI-TOF to detect molecular ion peaks (e.g., [M+H] at m/z 273.12).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (if crystalline) .
Q. What are the key stability considerations for this compound under experimental conditions?
- Degradation Pathways : Hydrolysis of the chloro-acetyl group in aqueous media (pH-dependent) and thermal decomposition above 150°C.
- Stabilization Strategies :
- Store in anhydrous solvents (e.g., acetonitrile) at –20°C.
- Use buffered solutions (pH 6–8) for biological assays to minimize hydrolysis .
- Monitoring : Periodic HPLC analysis (C18 column, UV detection at 254 nm) to track purity over time .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methods :
Molecular Docking : Use AutoDock Vina or Schrödinger to screen against target proteins (e.g., kinases, GPCRs).
Fragment Molecular Orbital (FMO) Analysis : Identify key residues (e.g., His317 in SHP2) contributing to binding energy .
Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- Validation : Cross-correlate with experimental IC values from enzyme inhibition assays.
Q. What experimental designs are optimal for evaluating its dose-dependent enzyme inhibition?
- Assay Design :
- Kinetic Studies : Measure and using fluorogenic substrates (e.g., AMC-tagged peptides).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, fitted to a sigmoidal model (GraphPad Prism).
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Modification Strategies :
- Chloro-Acetyl Group : Replace with bromo- or fluoro-acetyl to modulate electrophilicity.
- Piperidine Substituents : Introduce methyl or phenyl groups to enhance hydrophobic interactions.
Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?
- Model Systems :
- Rodent Studies : Administer intravenously (1–10 mg/kg) to measure plasma half-life () and bioavailability (F%).
- Metabolite Identification : LC-MS/MS to detect hydrolysis products (e.g., dechlorinated derivatives) .
- Key Parameters :
- AUC (Area Under Curve): Quantify exposure using non-compartmental analysis (Phoenix WinNonlin).
- Tissue Distribution : Radiolabeled compound (e.g., ) to assess brain permeability or renal clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
